1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol
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Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol is a chemical compound characterized by the presence of nitro and trifluoromethyl groups attached to an aniline moiety, along with a propanol side chain
Preparation Methods
The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol typically involves multiple steps, starting with the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by the reaction with propanol to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to 1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol include:
2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the propanol side chain.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the nitro groups and propanol side chain.
2,4-Bis(trifluoromethyl)phenylmethanol: Contains two trifluoromethyl groups and a methanol side chain. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62421-59-4 |
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Molecular Formula |
C10H10F3N3O5 |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C10H10F3N3O5/c1-5(17)4-14-9-7(15(18)19)2-6(10(11,12)13)3-8(9)16(20)21/h2-3,5,14,17H,4H2,1H3 |
InChI Key |
VHXRXTSSHQDSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
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